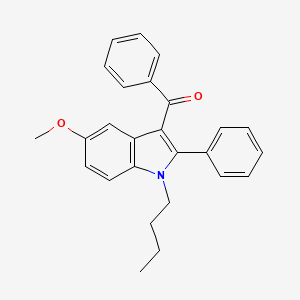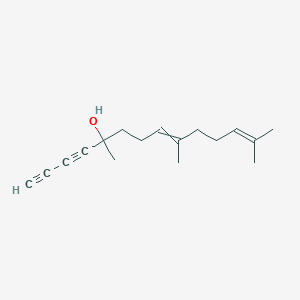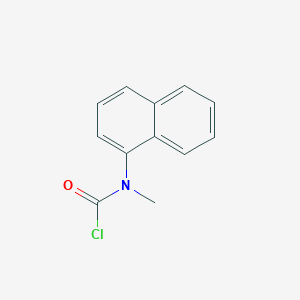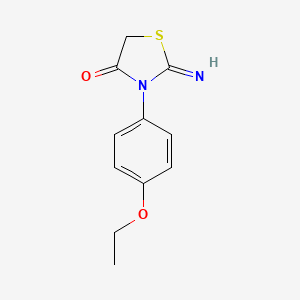
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a methanone group attached to an indole ring system, which is further substituted with butyl, methoxy, and phenyl groups.
Méthodes De Préparation
The synthesis of Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound would involve the use of 1-butyl-5-methoxy-2-phenyl-1H-indole as a starting material, which is then reacted with benzoyl chloride to introduce the methanone group . Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, its methoxy and phenyl groups contribute to its ability to interact with biological membranes and proteins, enhancing its therapeutic potential .
Comparaison Avec Des Composés Similaires
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxy-2-phenyl-1H-indole: A simpler indole derivative with similar structural features.
What sets Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its butyl, methoxy, and phenyl groups enhance its solubility, stability, and ability to interact with various biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
57168-05-5 |
|---|---|
Formule moléculaire |
C26H25NO2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
(1-butyl-5-methoxy-2-phenylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C26H25NO2/c1-3-4-17-27-23-16-15-21(29-2)18-22(23)24(25(27)19-11-7-5-8-12-19)26(28)20-13-9-6-10-14-20/h5-16,18H,3-4,17H2,1-2H3 |
Clé InChI |
TUQKRGIDQFOGSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)



![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)



![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)

